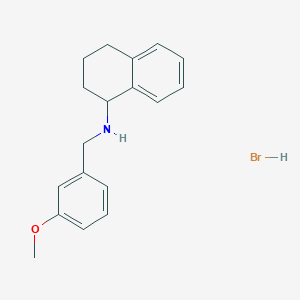

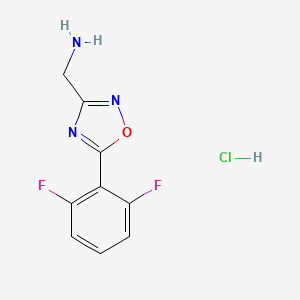

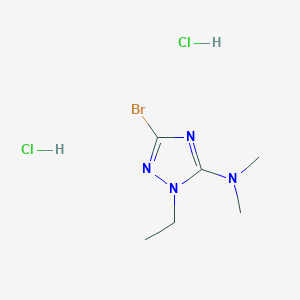

![molecular formula C7H15Cl2N3 B3107007 [1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride CAS No. 1609399-94-1](/img/structure/B3107007.png)

[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride

Overview

Description

[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride is a chemical compound with the CAS Number: 1155056-18-0 . It has a molecular weight of 212.12 and its IUPAC name is 1-(4-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride . The compound is stored at room temperature and is in solid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H13N3.2ClH/c1-3-6(8)7-9-4-5(2)10-7;;/h4,6H,3,8H2,1-2H3,(H,9,10);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula. For a detailed structural analysis, it would be best to use specialized software or databases . Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.12 . It is a solid at room temperature . . More detailed physical and chemical properties might be available in material safety data sheets (MSDS) or product datasheets from the manufacturer.Scientific Research Applications

Imidazole Derivatives in Corrosion Inhibition

- Corrosion Inhibition : Imidazole and its derivatives, including 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones and imidazoline derivatives, are extensively used as effective corrosion inhibitors. Their chemical structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, makes them particularly effective in adsorbing onto metal surfaces, thereby preventing corrosion. These compounds are noted for their low toxicity, cost-effectiveness, and environmental friendliness, making them highly valuable in industries such as petroleum for protecting metallic facilities (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Imidazole Derivatives in Medicinal Chemistry

- Antitumor Activity : Some imidazole derivatives have shown promising antitumor activity. This includes bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, which have undergone preclinical testing stages. These compounds are intriguing for the development of new antitumor drugs due to their diverse biological properties (M. Iradyan et al., 2009).

Imidazole Derivatives in Chemical Synthesis

- C-N Bond Forming Cross-Coupling Reactions : Imidazole derivatives are utilized in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These compounds serve as coupling partners with aryl iodides, bromides, chlorides, and arylboronic acids, highlighting their significance in developing recyclable and environmentally friendly catalysts for organic synthesis (M. Kantam et al., 2013).

Imidazole Derivatives in Antimicrobial Research

- Antimicrobial Activities : Imidazole and its derivatives are used in the pharmaceutical industry for manufacturing anti-fungal drugs such as ketoconazole and clotrimazole. They serve as active ingredients or intermediaries in synthesizing antimicrobial agents, showcasing their critical role in developing treatments for infections (American Journal of IT and Applied Sciences Research, 2022).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that imidazole derivatives have a broad range of biological activities

Mode of Action

Imidazole derivatives are known for their diverse biological activities, which can range from antibacterial to antitumor effects . The specific interactions between this compound and its targets, as well as the resulting changes, would require further investigation.

Biochemical Pathways

The compound is a product of histamine 1-methyltransferase in the pathway of histidine metabolism

Result of Action

As mentioned earlier, imidazole derivatives are known for their diverse biological activities . The specific effects of this compound would require further investigation.

properties

IUPAC Name |

1-(5-methyl-1H-imidazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-3-6(8)7-9-4-5(2)10-7;;/h4,6H,3,8H2,1-2H3,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPQIILNIQKCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=C(N1)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

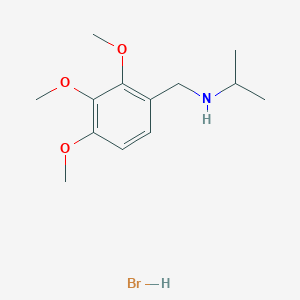

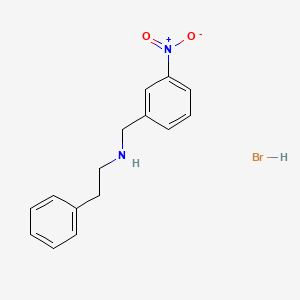

![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B3106939.png)

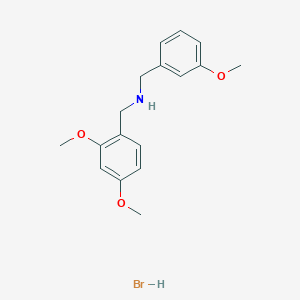

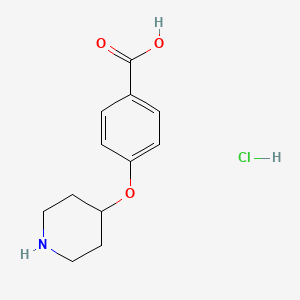

![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)methyl]piperidine hydrochloride](/img/structure/B3106949.png)

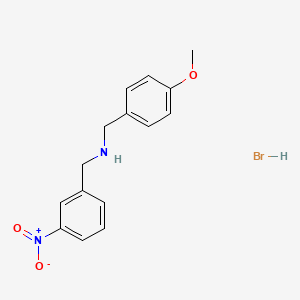

amine hydrobromide](/img/structure/B3106986.png)

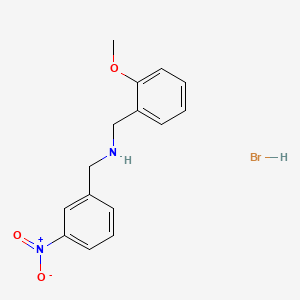

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)